Enantiomeric Purity: (R)- vs (S)-Enantiomer
(R)-alpha-Propynyl-proline-HCl (CAS 1049733-10-9) is specified as the (R)-enantiomer with a purity of ≥98% (HPLC), while the commercially available (S)-enantiomer (CAS 1217828-88-0) is typically supplied at a lower purity specification of 95% . Both compounds have identical molecular formulas (C8H11NO2·HCl) and molecular weights (189.64 g/mol), but their distinct (R)- and (S)-configurations dictate differential recognition by chiral biological targets and asymmetric catalysts [1].
| Evidence Dimension | Enantiomeric configuration and minimum purity specification |
|---|---|
| Target Compound Data | (R)-enantiomer, ≥98% (HPLC) |
| Comparator Or Baseline | (S)-enantiomer, 95% |
| Quantified Difference | +3% absolute purity; opposite stereochemistry |
| Conditions | Commercial product specifications per vendor certificates of analysis |
Why This Matters
Higher purity specifications reduce the risk of off-target effects and experimental variability, while defined chirality ensures reproducible stereochemical outcomes in asymmetric synthesis and enzyme studies.
- [1] PubChem. (S)-alpha-Propynyl-proline-HCl, CID 45026928. View Source
